molecular formula C3H7Cl2NO2S B14699971 Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride CAS No. 25575-32-0

Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride

Cat. No.: B14699971
CAS No.: 25575-32-0
M. Wt: 192.06 g/mol
InChI Key: MPLMPLHYILRJFP-UHFFFAOYSA-M
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Description

Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride is a chemical compound with the molecular formula C3H7Cl2NO2S. It is known for its unique structure, which includes a chlorosulfinyl group attached to a methylene bridge, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride typically involves the reaction of methanaminium compounds with chlorosulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Methanaminium Intermediate: Methanaminium compounds are prepared by reacting methylamine with formaldehyde.

    Reaction with Chlorosulfinyl Chloride: The methanaminium intermediate is then reacted with chlorosulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the chlorosulfinyl group to a sulfinyl or sulfhydryl group.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing chlorosulfinyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, especially as a precursor for sulfonamide drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfinyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a compound of interest in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methanaminium, [(chlorosulfinyl)oxy]dimethyl-, chloride
  • Methanaminium, 1-(chlorosulfonyl)-N,N-dimethyl-, chloride

Uniqueness

Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride is unique due to its specific structure, which includes a methylene bridge and a chlorosulfinyl group This structure imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

25575-32-0

Molecular Formula

C3H7Cl2NO2S

Molecular Weight

192.06 g/mol

IUPAC Name

chlorosulfinyloxymethylidene(dimethyl)azanium;chloride

InChI

InChI=1S/C3H7ClNO2S.ClH/c1-5(2)3-7-8(4)6;/h3H,1-2H3;1H/q+1;/p-1

InChI Key

MPLMPLHYILRJFP-UHFFFAOYSA-M

Canonical SMILES

C[N+](=COS(=O)Cl)C.[Cl-]

Origin of Product

United States

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